molecular formula C7H13F2N B6271733 1-(3,3-difluorocyclopentyl)ethan-1-amine CAS No. 1697951-90-8

1-(3,3-difluorocyclopentyl)ethan-1-amine

Cat. No.: B6271733
CAS No.: 1697951-90-8
M. Wt: 149.2
InChI Key:
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Description

1-(3,3-difluorocyclopentyl)ethan-1-amine, also known as DFPEA, is a cyclopentylamine derivative. It has a molecular weight of 149.18 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C7H13F2N . The InChI code is 1S/C7H13F2N/c1-5(10)6-2-3-7(8,9)4-6/h5-6H,2-4,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

1-DFCPEA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of olefins, and as a ligand in coordination chemistry. It has also been used as a precursor for the synthesis of other organic compounds, such as 1-bromo-3,3-difluorocyclopentane, and as a starting material for the synthesis of other cyclopentyl compounds.

Mechanism of Action

1-DFCPEA acts as a Lewis base, meaning that it can donate electrons to form a covalent bond with a Lewis acid. This allows it to act as a catalyst in the reaction of other molecules, or as a ligand in coordination chemistry.
Biochemical and Physiological Effects
1-DFCPEA has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs, and can increase the solubility of drugs in aqueous solutions. It has also been shown to have antioxidant effects, and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

1-DFCPEA has several advantages for use in laboratory experiments. It is a relatively stable compound, and is readily available and inexpensive. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is also a volatile compound, and can be hazardous if not handled properly.

Future Directions

1-DFCPEA has potential applications in a variety of areas, including drug delivery, drug solubilization, and the synthesis of other organic compounds. It could also be used as a catalyst in the polymerization of olefins, or as a ligand in coordination chemistry. Additionally, it could be used to study the biochemical and physiological effects of cyclopentyl compounds, and to develop new compounds with improved properties.

Synthesis Methods

1-DFCPEA can be synthesized from cyclopentadiene, a five-membered ring compound, through a series of reactions. The first step is the formation of the cyclopentyl intermediate, which is achieved by the reaction of cyclopentadiene with difluoromethylmagnesium bromide in the presence of a base such as potassium carbonate. The cyclopentyl intermediate is then reacted with ethyl bromide in the presence of a base to form 1-DFCPEA.

Safety and Hazards

The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,3-difluorocyclopentyl)ethan-1-amine involves the conversion of a cyclopentene derivative to the desired amine through a series of reactions.", "Starting Materials": [ "3,3-difluorocyclopentene", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Sodium hydroxide", "Chloroethane", "Ammonia" ], "Reaction": [ "1. Reduction of 3,3-difluorocyclopentene with sodium borohydride in ethanol to yield 3,3-difluorocyclopentanol.", "2. Conversion of 3,3-difluorocyclopentanol to 3,3-difluorocyclopentyl chloride with thionyl chloride.", "3. Reaction of 3,3-difluorocyclopentyl chloride with ammonia in ethanol to yield 3,3-difluorocyclopentylamine.", "4. Alkylation of 3,3-difluorocyclopentylamine with chloroethane in the presence of sodium hydroxide to yield 1-(3,3-difluorocyclopentyl)ethan-1-amine." ] }

1697951-90-8

Molecular Formula

C7H13F2N

Molecular Weight

149.2

Purity

0

Origin of Product

United States

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